

Synthesis of (4-(Cyclopentylcarbamoyl)phenyl)boronic Acid: A Comprehensive Technical Guide

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Compound of Interest

	(4-
Compound Name:	(Cyclopentylcarbamoyl)phenyl)bor
	onic acid
Cat. No.:	B1585927

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Introduction

(4-(Cyclopentylcarbamoyl)phenyl)boronic acid is a valuable bifunctional organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a cyclopentyl amide group, makes it an ideal intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.^{[1][2]} Boronic acids are well-regarded for their stability, low toxicity, and versatility in forming carbon-carbon and carbon-heteroatom bonds.^{[3][4]} The presence of the N-cyclopentylbenzamide group can impart desirable pharmacokinetic properties, such as improved metabolic stability and cell permeability, in drug candidates. This guide provides an in-depth, scientifically grounded protocol for the synthesis of this important reagent, intended for researchers, scientists, and professionals in drug development.

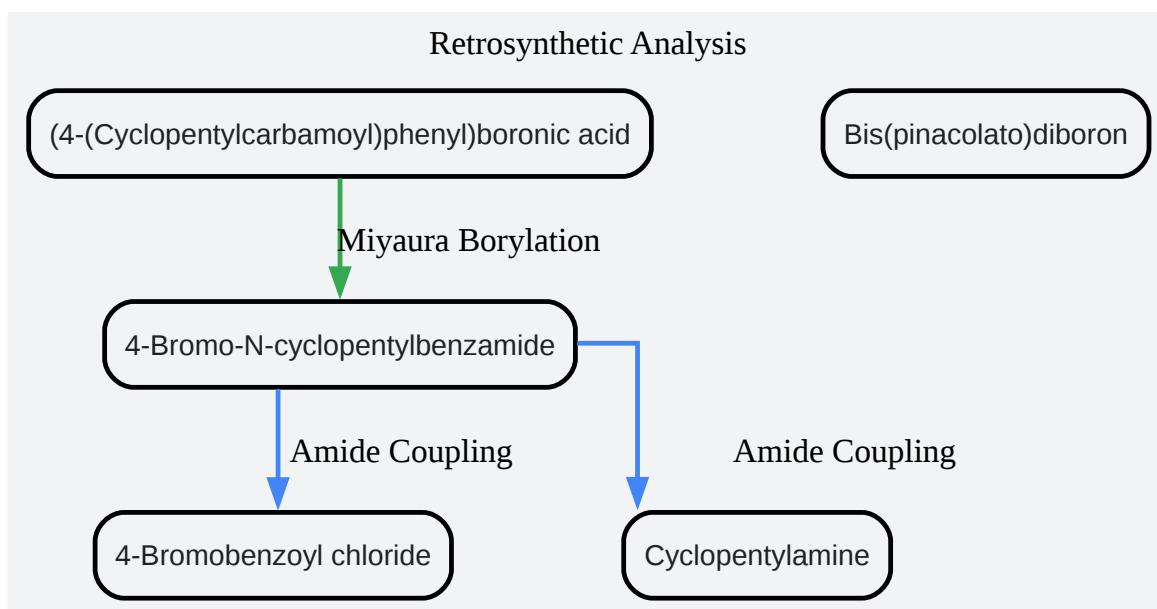
Strategic Overview of the Synthesis

The synthesis of **(4-(Cyclopentylcarbamoyl)phenyl)boronic acid** can be approached through two primary retrosynthetic pathways. The first involves the initial formation of the amide bond followed by the introduction of the boronic acid group. The second strategy reverses these steps, starting with a boronic acid-functionalized benzoic acid derivative, which is then coupled with cyclopentylamine.

This guide will focus on the first approach, which is often preferred to avoid potential complications of the free boronic acid group during the amide coupling reaction.^[5] The selected pathway consists of two key transformations:

- Amide Bond Formation: Synthesis of the intermediate, 4-bromo-N-cyclopentylbenzamide, via the reaction of 4-bromobenzoyl chloride with cyclopentylamine.
- Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with a diboron reagent to yield the final product, **(4-(Cyclopentylcarbamoyl)phenyl)boronic acid**.^{[6][7]}

This strategy offers high efficiency and good functional group tolerance, making it a robust and reliable method for laboratory-scale synthesis.



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Caption: Retrosynthetic approach for the synthesis of the target molecule.

Part 1: Synthesis of 4-Bromo-N-cyclopentylbenzamide

Reaction Principle

The initial step involves the formation of an amide bond between an acid chloride and a primary amine. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton and chloride ion yields the stable amide product. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

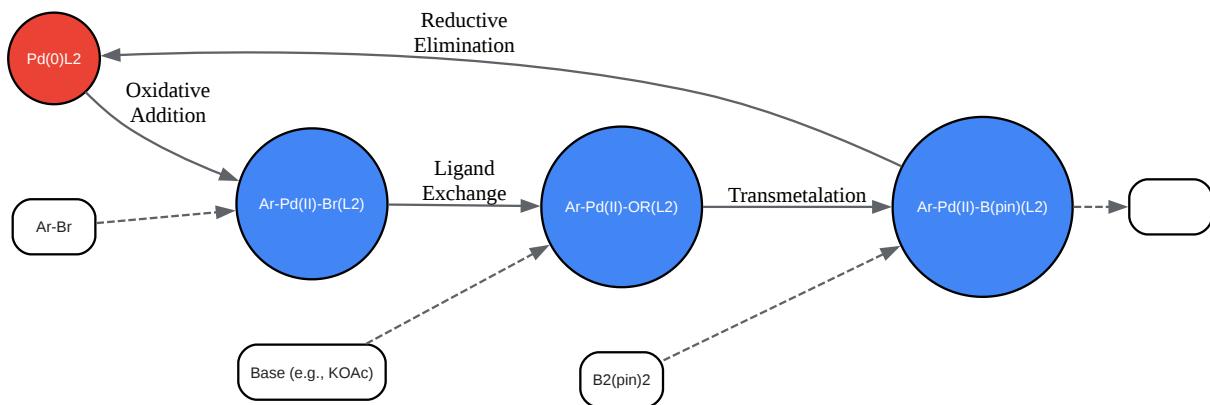
Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Bromobenzoyl chloride	219.45	10.0 g	0.0456
Cyclopentylamine	85.15	4.27 g (4.9 mL)	0.0501
Triethylamine (TEA)	101.19	5.54 g (7.6 mL)	0.0547
Dichloromethane (DCM)	84.93	200 mL	-
1 M Hydrochloric acid	-	50 mL	-
Saturated Sodium Bicarbonate	-	50 mL	-
Brine	-	50 mL	-
Anhydrous Magnesium Sulfate	-	-	-

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromobenzoyl chloride (10.0 g, 0.0456 mol) and dissolve in dichloromethane (150 mL).
- Cool the solution to 0 °C using an ice bath.
- In a separate beaker, dissolve cyclopentylamine (4.27 g, 0.0501 mol) and triethylamine (5.54 g, 0.0547 mol) in dichloromethane (50 mL).
- Add the amine solution dropwise to the stirred solution of 4-bromobenzoyl chloride over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from ethanol/water to afford 4-bromo-N-cyclopentylbenzamide as a white crystalline solid.

Part 2: Miyaura Borylation to (4-(Cyclopentylcarbamoyl)phenyl)boronic acid Reaction Principle

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.^{[7][8]} The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a diboron reagent, and finally reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst.^[1] The boronate ester is then hydrolyzed to the corresponding boronic acid during the aqueous workup.



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Caption: Catalytic cycle of the Miyaura Borylation reaction.

Experimental Protocol

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
4-Bromo-N-cyclopentylbenzamide	268.15	5.0 g	0.0186
Bis(pinacolato)diboron (B ₂ pin ₂)	253.94	5.68 g	0.0224
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl ₂)	731.7	0.41 g	0.00056
Potassium Acetate (KOAc)	98.14	5.49 g	0.0559
1,4-Dioxane (anhydrous)	88.11	100 mL	-
1 M Hydrochloric acid	-	-	-
Ethyl Acetate	-	150 mL	-
Hexane	-	-	-

Procedure:

- To a flame-dried 250 mL Schlenk flask, add 4-bromo-N-cyclopentylbenzamide (5.0 g, 0.0186 mol), bis(pinacolato)diboron (5.68 g, 0.0224 mol), Pd(dppf)Cl₂ (0.41 g, 3 mol%), and potassium acetate (5.49 g, 0.0559 mol).
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add anhydrous 1,4-dioxane (100 mL) via cannula.
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
- Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

- Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
- Wash with water (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- The crude pinacol ester is then subjected to hydrolysis. Dissolve the crude material in a 10:1 mixture of acetone and water (110 mL).
- Add ammonium chloride (2.98 g, 0.0559 mol) and stir vigorously at room temperature for 4 hours.
- Remove the acetone under reduced pressure.
- The aqueous residue is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the boronic acid.
- Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of hexane.
- Dry the product under vacuum to yield **(4-(Cyclopentylcarbamoyl)phenyl)boronic acid** as a white to off-white solid.

Characterization

The final product and intermediate should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and purity.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.

- Melting Point: To assess the purity of the crystalline solid.

Safety and Handling

- 4-Bromobenzoyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Cyclopentylamine and Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.
- Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
- Palladium Catalyst: Handle with care, as palladium compounds can be toxic.
- 1,4-Dioxane: Flammable and a potential carcinogen. Use anhydrous solvent and perform the reaction under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing **(4-(Cyclopentylcarbamoyl)phenyl)boronic acid**. The protocol leverages well-established and high-yielding reactions, namely amide bond formation and Miyaura borylation. Careful execution of the experimental procedures and purification steps will afford the desired product in good yield and high purity, ready for its application in Suzuki-Miyaura cross-coupling and other synthetic transformations.

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